molecular formula C13H20ClNO4 B12690392 1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride CAS No. 131961-58-5

1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride

Cat. No.: B12690392
CAS No.: 131961-58-5
M. Wt: 289.75 g/mol
InChI Key: KSUKDMGFOLKDJX-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a benzodioxole ring, a methanol group, and a dimethylaminoethoxy side chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of 1,3-Benzodioxole-5-methanol, which is then reacted with 2-(dimethylamino)ethanol under specific conditions to introduce the dimethylaminoethoxy group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is typically purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological receptors, leading to various physiological effects. The benzodioxole ring can also participate in electron transfer reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxole-5-ethanol, alpha-methyl-
  • 1,3-Benzodioxole-5-methanol, formate
  • 1,3-Benzodioxole-5-methanol, alpha-methyl-6-nitro-

Uniqueness

1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride is unique due to its specific combination of functional groups. The presence of the dimethylaminoethoxy group distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

CAS No.

131961-58-5

Molecular Formula

C13H20ClNO4

Molecular Weight

289.75 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C13H19NO4.ClH/c1-14(2)5-6-16-8-11(15)10-3-4-12-13(7-10)18-9-17-12;/h3-4,7,11,15H,5-6,8-9H2,1-2H3;1H

InChI Key

KSUKDMGFOLKDJX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(C1=CC2=C(C=C1)OCO2)O.Cl

Origin of Product

United States

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